molecular formula C9H17ClO4S B13523044 3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride

3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride

Cat. No.: B13523044
M. Wt: 256.75 g/mol
InChI Key: YBYGPTBULFOVCQ-UHFFFAOYSA-N
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Description

3-((Tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride ( 1339159-55-5) is a chemical reagent with a molecular formula of C9H17ClO4S and a molecular weight of 256.75 g/mol . It is characterized by the SMILES notation O=S(CCCOCC1CCCCO1)(Cl)=O . This compound is part of a class of tetrahydropyran-based sulfonyl compounds that are of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents . Sulfonyl chlorides are versatile intermediates in organic synthesis, frequently employed in nucleophilic substitution reactions to form sulfonate esters or sulfonamides. The tetrahydropyran (THP) moiety, acting as a protected alcohol, can enhance the molecule's solubility and is a common feature in probe molecules and drug discovery efforts targeting infectious diseases . Researchers can utilize this reagent as a key building block for the synthesis of more complex molecules, potentially for use in high-throughput screening campaigns and lead optimization programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17ClO4S

Molecular Weight

256.75 g/mol

IUPAC Name

3-(oxan-2-ylmethoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO4S/c10-15(11,12)7-3-5-13-8-9-4-1-2-6-14-9/h9H,1-8H2

InChI Key

YBYGPTBULFOVCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride typically involves the following key steps:

  • Formation of the tetrahydro-2H-pyran-protected alcohol intermediate.
  • Introduction of the sulfonyl chloride group onto the propane chain.
  • Use of controlled reaction conditions such as temperature, solvent, and reaction time to optimize yield and purity.

The sulfonyl chloride moiety is introduced by chlorination of the corresponding sulfonic acid or sulfonate ester precursor under mild conditions to avoid decomposition or side reactions.

Specific Synthetic Procedures

Nucleophilic Substitution Route

A common approach involves nucleophilic substitution reactions where the tetrahydro-2H-pyran-protected alcohol is reacted with a sulfonyl chloride reagent or precursor under mild conditions. The reaction is often carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature to control reactivity and selectivity.

  • The tetrahydro-2H-pyran group serves as a protecting group for the hydroxyl function, stabilizing the intermediate during sulfonylation.
  • Catalysts or bases such as triethylamine may be employed to scavenge hydrochloric acid generated during the reaction.
Chlorination of Sulfonate Precursors

Another method includes chlorination of sulfonate intermediates using reagents such as thionyl chloride or phosphorus pentachloride. This step converts sulfonate esters or sulfonic acids into the sulfonyl chloride functional group.

  • Reaction temperature is carefully maintained to prevent side reactions.
  • The reaction mixture is typically quenched and purified by extraction and chromatography to isolate the target compound.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

Parameter Typical Conditions Effect on Reaction
Temperature 0°C to 25°C Controls reaction rate and selectivity
Solvent Dichloromethane, Tetrahydrofuran Solubility and reaction medium influence
Reaction time Several hours to overnight Ensures complete conversion
Base/Catalyst Triethylamine or similar bases Neutralizes HCl, drives reaction forward

Optimization of these parameters is crucial to maximize yield and purity, reducing by-products.

Data Table: Summary of Key Characteristics and Preparation Parameters

Feature Description/Value
Molecular Formula C9H17ClO4S
Molecular Weight 256.75 g/mol
IUPAC Name 3-(oxan-2-ylmethoxy)propane-1-sulfonyl chloride
Typical Solvents Dichloromethane, Tetrahydrofuran
Typical Temperature Range 0°C to 25°C
Reaction Time 4–24 hours
Common Bases Used Triethylamine
Purification Methods Extraction, column chromatography
Yield Range Generally high (>70%) with optimized conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable adducts:

Reaction Type Reagents/Conditions Product Key Observations
Amine Substitution Primary/secondary amines, room temperatureSulfonamidesHigh yields (>85%) in aprotic solvents
Alcohol Substitution Alcohols, base (e.g., pyridine), DCMSulfonate estersSolvent choice critical for regioselectivity
Thiol Substitution Thiols, mild heating (40–60°C)ThioethersRequires inert atmosphere to prevent oxidation

For example, reaction with morpholine generates sulfonamide derivatives used in pharmaceutical intermediates (e.g., PI3K inhibitors) .

Sulfonamide Formation

Reactions with amines proceed via a two-step mechanism:

  • Nucleophilic attack on sulfur, displacing chloride.

  • Proton transfer to stabilize the sulfonamide product.

Example :
R-NH2+R’SO2ClR-NH-SO2R’+HCl\text{R-NH}_2 + \text{R'SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{R'} + \text{HCl}

Kinetic studies show pseudo-first-order kinetics under standard conditions.

Reduction Reactions

The sulfonyl chloride group can be reduced to thiols using agents like lithium aluminum hydride (LiAlH4_4):
RSO2ClLiAlH4RSH\text{RSO}_2\text{Cl} \xrightarrow{\text{LiAlH}_4} \text{RSH}

  • Application : Synthesis of thiol-containing bioactive molecules.

Comparative Reactivity with Analogues

The tetrahydropyran moiety influences reactivity compared to simpler sulfonyl chlorides:

Compound Reactivity with Amines Steric Effects
Methanesulfonyl chlorideFastMinimal
3-((Tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chlorideModerateSignificant due to bulky THP group

The THP group reduces reaction rates by 20–30% compared to unsubstituted analogues.

Mechanistic Insights

  • Electrophilic sulfur : The sulfur atom’s +4 oxidation state makes it susceptible to nucleophilic attack.

  • Leaving group ability : Chloride ion departure is facilitated by polar aprotic solvents (e.g., DCM).

Scientific Research Applications

3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of sulfonamide and sulfonate ester derivatives.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties.

    Material Science: It can be used in the modification of polymers to introduce sulfonate groups, enhancing the material’s properties such as ion-exchange capacity.

Mechanism of Action

The mechanism by which 3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable sulfonamide or sulfonate ester linkages. These reactions can modify the biological activity of molecules or alter the properties of materials.

Comparison with Similar Compounds

Positional Isomer: 3-((Tetrahydro-2H-Pyran-4-yl)methoxy)Propane-1-Sulfonyl Chloride

Structural Difference : The THP ring substituent is at the 4-position instead of the 2-position.
Impact :

  • Solubility : The axial vs. equatorial orientation of the methoxy group in the THP ring may alter solubility in polar solvents.
Property 3-((THP-2-yl)methoxy) Derivative 3-((THP-4-yl)methoxy) Derivative
Molecular Formula C₉H₁₇ClO₄S C₉H₁₇ClO₄S
CAS Number Not Provided 1478850-02-0
Key Structural Feature THP-2-yl substituent THP-4-yl substituent

Methylated Analog: 2-Methyl-3-((Tetrahydro-2H-Pyran-2-yl)methoxy)Propane-1-Sulfonyl Chloride

Structural Difference : A methyl group is introduced at the 2-position of the propane chain.
Impact :

  • Steric Effects : The methyl group increases steric bulk, likely slowing reaction kinetics in SN2 mechanisms.
  • Stability : This derivative (Ref: 10-F745175) was discontinued by CymitQuimica, suggesting challenges in synthesis or instability during storage .

Simpler Sulfonyl Chlorides: Methanesulfonyl Chloride

Structural Difference : Lacks the THP-ether moiety, featuring a straightforward methyl-sulfonyl chloride structure.
Impact :

  • Reactivity : Methanesulfonyl chloride (used in ) is more reactive due to minimal steric hindrance, enabling faster acylation but lower selectivity compared to the THP-containing derivative .
  • Applications : While methanesulfonyl chloride is widely used for tosylation, the THP derivative’s bulkier structure may improve regioselectivity in complex substrates.

Reaction Context and Performance

Electrophilic Reactions (e.g., with Sulfuryl Chloride)

In reactions involving sulfuryl chloride (SO₂Cl₂), the THP-2-yl derivative’s stability in dichloromethane at low temperatures (−20°C) allows controlled sulfonylation, as demonstrated in . By contrast, simpler sulfonyl chlorides like methanesulfonyl chloride require milder conditions (0°C) and shorter reaction times (2 hours vs. several hours for THP derivatives) .

Key Research Findings

  • Synthetic Utility : The THP-2-yl derivative’s protective group minimizes side reactions in multi-step syntheses, as seen in the preparation of AAA+ ATPase inhibitors () .
  • Stability Concerns : Discontinued analogs (e.g., methylated derivatives) highlight the critical balance between steric effects and synthetic feasibility .
  • Regulatory Considerations : Impurity profiles of related compounds () underscore the need for stringent purity controls in pharmaceutical applications, where sulfonyl chlorides are intermediates .

Biological Activity

3-((Tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound notable for its unique tetrahydro-2H-pyran moiety. This compound is recognized for its reactivity and versatility in organic synthesis, particularly serving as a key intermediate in pharmaceutical development. The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which facilitates various chemical reactions leading to potential therapeutic applications.

Chemical Structure

The structure of 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride can be represented as follows:

Structure RSO2Cl\text{Structure }R-SO_2Cl

Where RR denotes the tetrahydro-2H-pyran moiety attached to a methoxy group on a propane chain.

Biological Activity Overview

Research indicates that sulfonyl chlorides, including this compound, exhibit various biological activities. They are particularly significant in the synthesis of pharmaceuticals that possess anti-inflammatory and analgesic properties. The following sections summarize the key findings related to the biological activity of 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride.

  • Reactivity as Electrophiles :
    • The sulfonyl chloride group acts as a reactive electrophile, facilitating nucleophilic substitution reactions with amines and thiols, leading to the formation of stable adducts. This property is crucial for synthesizing complex organic molecules with potential biological activity .
  • Interaction with Cyclooxygenase Enzymes :
    • Derivatives formed from this compound may interact with cyclooxygenase (COX) enzymes, which play a vital role in inflammatory processes. This interaction suggests potential applications in developing anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride:

  • Synthesis and Activity Evaluation :
    • A study explored the synthesis of various derivatives from sulfonyl chlorides and evaluated their activity against COX enzymes. Compounds derived from 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride showed promising inhibition rates, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Properties :
    • Research has highlighted the potential antimicrobial properties of sulfonyl chloride derivatives. In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity against a range of pathogens, suggesting applications in treating infections .

Comparative Analysis

The following table summarizes the structural and functional characteristics of compounds related to 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride:

Compound NameStructure/Functional GroupUnique Features
4-Methylbenzenesulfonyl chlorideAromatic sulfonic acid derivativeHigher stability due to aromaticity
Methanesulfonyl chlorideSimple sulfonic acid derivativeCommonly used as a reagent but less complex
Benzene sulfonamideSulfonamideExhibits distinct biological activity
3-(Trifluoromethyl)benzenesulfonamideSulfonamide with trifluoromethyl groupEnhanced lipophilicity and altered biological profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((Tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride?

  • Methodology : The compound can be synthesized via a two-step process:

THP-ether formation : React 3-hydroxypropane-1-sulfonic acid with 2-(chloromethyl)tetrahydro-2H-pyran under basic conditions (e.g., NaH in THF) to introduce the THP-protected methoxy group .

Sulfonation : Treat the intermediate with chlorosulfonic acid or thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to form the sulfonyl chloride moiety. Monitor completion via TLC or ¹H NMR .

  • Key Considerations : Use anhydrous solvents and inert atmosphere to avoid hydrolysis of the sulfonyl chloride group.

Q. How should this compound be purified to achieve high purity (>95%)?

  • Methodology :

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 4:1 → 1:1) to separate unreacted starting materials.
  • Recrystallization : Dissolve the crude product in hot ethyl acetate and cool to −20°C for crystallization. Filter under reduced pressure .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR integration .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identify the THP group (δ ~1.4–1.8 ppm for methylene protons, δ ~3.4–4.0 ppm for ether-linked protons) and sulfonyl chloride (no direct protons; confirmed via ¹³C at δ ~55–60 ppm for SO₂Cl) .
  • IR Spectroscopy : Detect S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C-O-C ether vibrations (~1120 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 266.6 (C₉H₁₅ClO₄S⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying sulfonation agents (e.g., SOCl₂ vs. ClSO₃H)?

  • Experimental Design :

  • Perform parallel reactions with controlled variables (temperature, solvent, stoichiometry).
  • Use kinetic studies (e.g., in-situ IR) to monitor sulfonation progress.
    • Analysis : SOCl₂ may favor higher yields due to milder conditions, while ClSO₃H could cause over-sulfonation or decomposition. Validate via side-product identification (e.g., sulfonic acid byproducts via LC-MS) .

Q. What mechanistic insights explain the sulfonation step of the propanol precursor?

  • Proposed Mechanism :

  • The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur in SOCl₂, forming a sulfite intermediate that undergoes Cl⁻ elimination to yield the sulfonyl chloride.
  • Evidence : DFT calculations suggest a tetrahedral transition state stabilized by electron-withdrawing groups (e.g., THP) .

Q. How does the stereochemistry of the THP group influence reactivity in downstream applications?

  • Experimental Approach :

  • Synthesize diastereomers of the THP-methoxy group and compare their reactivity in nucleophilic substitutions (e.g., with amines).
  • Findings : The axial vs. equatorial orientation of the THP group may sterically hinder or favor access to the sulfonyl chloride, altering reaction rates .

Q. What strategies enhance hydrolytic stability during biological assays?

  • Methodology :

  • Storage : Store at −20°C in anhydrous DMSO or THF, sealed under argon .
  • Buffering : Use pH 7.4 phosphate buffers with low water activity (e.g., 10% DMSO co-solvent) to slow hydrolysis .
    • Validation : Monitor degradation via LC-MS over 24–48 hours.

Q. Can computational methods predict reactivity with nucleophiles (e.g., amines or thiols)?

  • Approach :

  • Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for SN2 reactions.
  • Validate with experimental kinetic data (e.g., second-order rate constants derived from UV-Vis monitoring) .

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